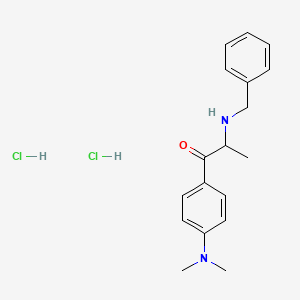
4-Dimethylamino-N-benzylcathinone (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylamino-N-benzylcathinone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is primarily used as an analytical reference standard in forensic and research applications .
Métodos De Preparación
The synthesis of 4-Dimethylamino-N-benzylcathinone (hydrochloride) involves several steps. The synthetic route typically starts with the reaction of 4-dimethylaminobenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Análisis De Reacciones Químicas
4-Dimethylamino-N-benzylcathinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding alcohol.
Aplicaciones Científicas De Investigación
4-Dimethylamino-N-benzylcathinone (hydrochloride) is widely used in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as an analytical reference standard for the identification and quantification of synthetic cathinones in biological samples. Additionally, it is used in mass spectrometry and other analytical techniques to study the pharmacokinetics and metabolism of synthetic cathinones .
Mecanismo De Acción
The mechanism of action of 4-Dimethylamino-N-benzylcathinone (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts as a substrate for these transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the synaptic cleft, producing stimulant effects .
Comparación Con Compuestos Similares
4-Dimethylamino-N-benzylcathinone (hydrochloride) is similar to other synthetic cathinones such as methcathinone and mephedrone. it is unique in its specific structural modifications, which confer distinct pharmacological properties. Unlike methcathinone, which has a methyl group at the nitrogen atom, 4-Dimethylamino-N-benzylcathinone has a benzyl group, leading to differences in its interaction with monoamine transporters .
Similar Compounds
- Methcathinone
- Mephedrone
- 3,4-Methylenedioxy-N-benzylcathinone (benzylone)
Propiedades
Número CAS |
2740524-43-8 |
|---|---|
Fórmula molecular |
C18H24Cl2N2O |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
2-(benzylamino)-1-[4-(dimethylamino)phenyl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C18H22N2O.2ClH/c1-14(19-13-15-7-5-4-6-8-15)18(21)16-9-11-17(12-10-16)20(2)3;;/h4-12,14,19H,13H2,1-3H3;2*1H |
Clave InChI |
IHYZNFBEYCRGTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)N(C)C)NCC2=CC=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


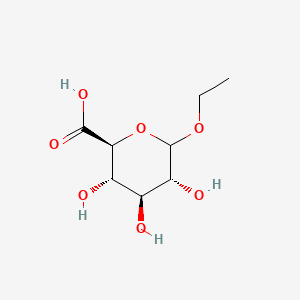
![(4R)-6-azanyl-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10818792.png)
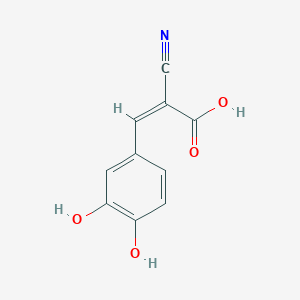
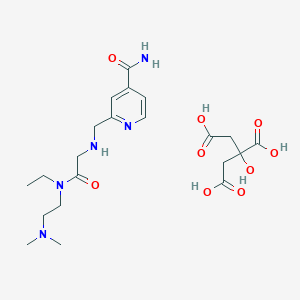
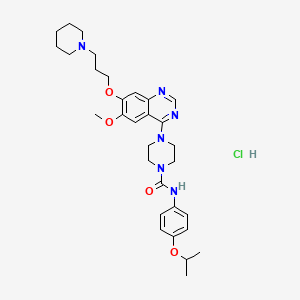
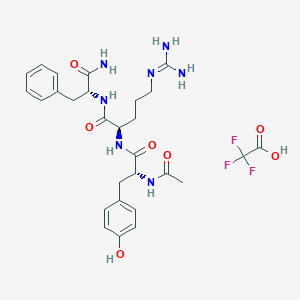
![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B10818828.png)
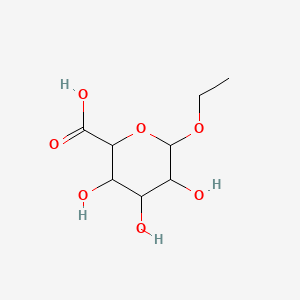
![3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine](/img/structure/B10818852.png)
![n-[6-(Thiophen-3-yl)-1h-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818855.png)
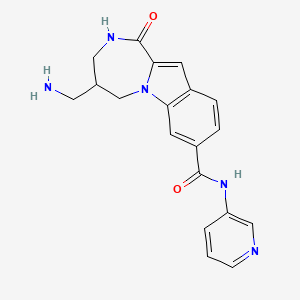
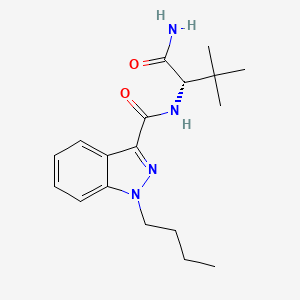
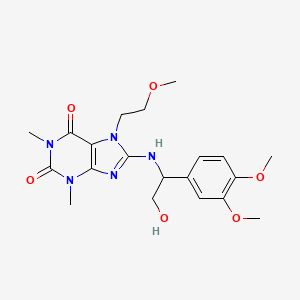
![4-({4-[(2-acetylphenyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl}amino)-3-bromo-N-propylbenzamide](/img/structure/B10818891.png)
